molecular formula C11H12FN3O B14915812 n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide

n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide

Cat. No.: B14915812
M. Wt: 221.23 g/mol
InChI Key: GIJQYGGRPOIVDY-UHFFFAOYSA-N
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Description

N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a fluorinated phenyl ring and a cyano group, structural motifs commonly found in compounds with various biological activities . Its molecular framework suggests potential as a building block or intermediate in medicinal chemistry, particularly in the development of new pharmacologically active agents . Compounds with similar acetamide and fluorine-substituted aromatic structures are frequently investigated for their utility in drug discovery and development processes . Researchers utilize such compounds to explore new therapeutic candidates and study structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

N-[2-(2-cyano-3-fluoroanilino)ethyl]acetamide

InChI

InChI=1S/C11H12FN3O/c1-8(16)14-5-6-15-11-4-2-3-10(12)9(11)7-13/h2-4,15H,5-6H2,1H3,(H,14,16)

InChI Key

GIJQYGGRPOIVDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate in a solvent-free environment . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and sodium ethoxide . Major products formed from these reactions include aminopyrazole and pyrazolo[3,4-d]1,2,3-triazine derivatives .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide
  • CAS No.: 875863-80-2
  • Molecular Formula : C₁₁H₁₂FN₃O
  • Molecular Weight : 221.23 g/mol
  • Purity : Typically ≥98% (commercial grade)
  • Structural Features: Contains a cyano (-CN) group at the 2-position and a fluorine atom at the 3-position on the phenyl ring, linked via an ethylamino bridge to an acetamide moiety .

Applications: Primarily used as an organic building block in pharmaceutical and chemical research.

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

Formoterol-related compounds () share acetamide or formamide backbones but differ in substituents and functional groups:

Compound ID Structure Highlights Molecular Formula Key Differences
Formoterol C N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide C₂₁H₂₇N₃O₄ Contains methoxy and hydroxy groups; lacks cyano/fluorine. Higher molecular weight (385.46 g/mol) suggests altered pharmacokinetics .
Formoterol D Formamide derivative with methyl-methoxyphenyl substitution C₂₂H₂₉N₃O₄ Formamide replaces acetamide; methyl group on ethylamino bridge may enhance lipophilicity .

Functional Implications :

  • The hydroxy and methoxy groups in Formoterol analogues enhance hydrogen-bonding capacity and solubility compared to the cyano/fluorine motifs in the target compound .
  • Cyano/fluorine substituents in the target compound likely confer greater electron-withdrawing effects, influencing reactivity and binding to hydrophobic targets .

Acetamide Derivatives with Halogen Substitutions

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():

  • Molecular Formula: C₁₈H₁₃ClFNO
  • Structural Features : Combines chloro, fluoro, and naphthalene groups.
  • Crystal Structure : Dihedral angle of 60.5° between aromatic rings affects molecular packing and solubility. N–H···O hydrogen bonds stabilize the crystal lattice .

Comparison :

  • Chloro-fluoro substitution (vs.

Cyano-Containing Acetamides

2-Cyano-N-[(methylamino)carbonyl]acetamide ():

  • Molecular Formula : C₅H₇N₃O₂
  • Key Features: Cyano and methylamino-carbonyl groups.
  • Toxicity Data: Limited toxicological studies available .

Comparison :

  • Smaller molecular weight (141.13 g/mol) and simpler structure reduce complexity but limit functional versatility.
  • Methylamino-carbonyl group may enhance metabolic stability compared to the ethylamino bridge in the target compound .

Methoxy/Amino-Substituted Acetamides

N-(3-Amino-4-methoxyphenyl)acetamide ():

  • Molecular Formula : C₉H₁₂N₂O₂
  • Features: Amino (-NH₂) and methoxy (-OCH₃) groups.

Comparison :

  • Methoxy (electron-donating) and amino (hydrogen-bonding) groups contrast with the electron-withdrawing cyano/fluorine in the target compound.
  • Lower molecular weight (180.21 g/mol) may improve bioavailability but reduce target specificity .

Biological Activity

N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₉H₇FN₂O
  • Molecular Weight : 178.163 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 371.3 ± 32.0 °C at 760 mmHg
  • Flash Point : 178.3 ± 25.1 °C

These properties suggest a stable compound with potential applicability in various biological contexts.

Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar acetamides have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging significantly based on structural variations .
  • Anticancer Properties : The compound's structural features may allow it to interact with various cellular pathways, inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of acetamide derivatives, revealing that compounds with similar structures exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 156.47 µM depending on the specific derivative tested .
  • Anticancer Activity :
    In a comparative study, compounds structurally related to this compound were tested against multiple cancer cell lines. One notable compound showed an IC₅₀ of 6.6 µM against A549 lung cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

Biological Activity Summary Table

Activity TypeTest Organism/Cell LineIC₅₀/MIC Values (µM)Reference
AntimicrobialStaphylococcus aureus5.64
AntimicrobialEscherichia coli13.40
AnticancerA549 Lung Cancer6.6
AnticancerHepG2 Hepatocellular Carcinoma0.56

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 2-cyano-3-fluoroaniline with chloroethylacetamide derivatives in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at controlled temperatures (273 K). Reaction optimization may include adjusting stoichiometry, solvent polarity, and catalyst use. Post-synthesis purification typically employs column chromatography or recrystallization from toluene .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the ethylenediamine linker and acetamide moiety via chemical shifts (δ 1.8–2.2 ppm for CH2, δ 6.5–8.5 ppm for aromatic protons). Infrared (IR) spectroscopy confirms the presence of C=O (1650–1700 cm⁻¹) and cyano groups (2200–2250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (e.g., C11H11FN3O) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Solubility is assessed in solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis, while logP calculations predict partitioning behavior .

Advanced Research Questions

Q. How can reaction intermediates or byproducts be identified during synthesis?

  • Methodological Answer : Byproducts such as cyclized derivatives or unreacted precursors are detected via thin-layer chromatography (TLC) and characterized using high-resolution MS or X-ray crystallography. For example, unexpected dimerization products may form under acidic conditions, requiring NMR analysis of coupling constants and NOE correlations .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases) using structural analogs like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-benzamide derivatives as templates .

Q. How can the biological activity of this compound be evaluated against disease targets?

  • Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., fluorescence-based kinase assays) and cell viability tests (e.g., MTT assays on cancer lines). Structural analogs with oxadiazole or thiadiazole moieties have shown antiviral activity, suggesting similar screening protocols for this compound .

Q. What crystallographic methods resolve the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) determines bond lengths and dihedral angles. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in related N-substituted acetamides .

Data Contradictions and Validation

  • Contradiction : reports byproduct formation during cyclization, while emphasizes purity via solid-phase extraction.
    • Resolution : Validate synthetic reproducibility using orthogonal techniques (e.g., HPLC-MS) and optimize reaction time/temperature to minimize side reactions .

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